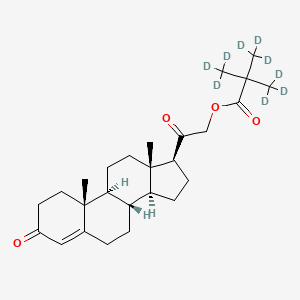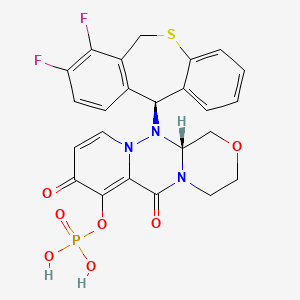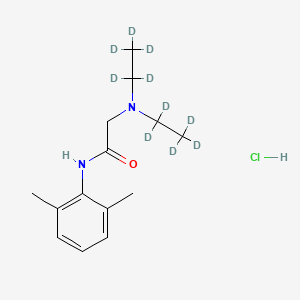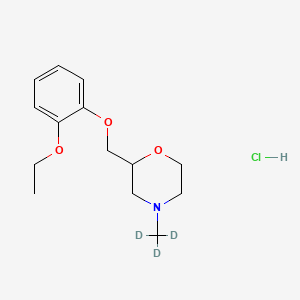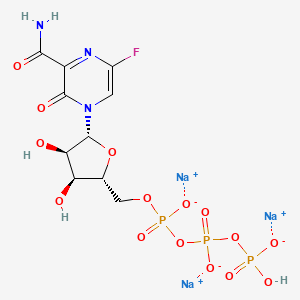
D-Nonamannuronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Nonamannuronic acid is an alginate oligomer derived from marine brown algae and certain Gram-negative bacteria. It is a significant compound in scientific research, particularly in the fields of pain and vascular dementia research .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of D-Nonamannuronic acid involves the extraction and purification from alginate, a polysaccharide found in brown algae. The process typically includes hydrolysis of alginate to yield mannuronic acid monomers, which are then polymerized to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from brown algae, followed by controlled hydrolysis and polymerization processes. The conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
D-Nonamannuronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding uronic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include uronic acids, alcohols, and substituted derivatives of this compound .
科学研究应用
D-Nonamannuronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of alginate oligomers.
Biology: It is investigated for its role in cellular processes and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects in pain management and vascular dementia.
Industry: It is used in the production of biocompatible materials and as a component in various industrial processes
作用机制
The mechanism of action of D-Nonamannuronic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways, leading to its effects on pain and vascular dementia. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
Similar Compounds
Similar compounds to D-Nonamannuronic acid include:
- D-Mannuronic acid
- L-Guluronic acid
- D-Glucuronic acid
- D-Galacturonic acid
Uniqueness
This compound is unique due to its specific structure and the presence of nine mannuronic acid units. This structure imparts distinct properties and biological activities compared to other similar compounds .
属性
分子式 |
C54H74O55 |
|---|---|
分子量 |
1603.1 g/mol |
IUPAC 名称 |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H74O55/c55-1-2(56)28(37(74)75)102-47(12(1)66)95-21-4(58)14(68)49(104-30(21)39(78)79)97-23-6(60)16(70)51(106-32(23)41(82)83)99-25-8(62)18(72)53(108-34(25)43(86)87)101-27-10(64)19(73)54(109-36(27)45(90)91)100-26-9(63)17(71)52(107-35(26)44(88)89)98-24-7(61)15(69)50(105-33(24)42(84)85)96-22-5(59)13(67)48(103-31(22)40(80)81)94-20-3(57)11(65)46(92)93-29(20)38(76)77/h1-36,46-73,92H,(H,74,75)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t1-,2-,3+,4+,5+,6+,7+,8+,9+,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,46+,47+,48+,49+,50+,51+,52+,53+,54+/m0/s1 |
InChI 键 |
LWPFARCLPLLIGA-WOKANFCDSA-N |
手性 SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]7[C@@H]([C@@H]([C@@H](O[C@@H]7C(=O)O)O[C@H]8[C@@H]([C@@H]([C@@H](O[C@@H]8C(=O)O)O[C@H]9[C@@H]([C@@H]([C@@H](O[C@@H]9C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
规范 SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)OC8C(C(C(OC8C(=O)O)OC9C(C(C(OC9C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)



